molecular formula C5H7N3S B1303998 2-Amino-6-methylpyrimidine-4-thiol CAS No. 6307-44-4

2-Amino-6-methylpyrimidine-4-thiol

Cat. No.: B1303998
CAS No.: 6307-44-4
M. Wt: 141.2 g/mol
InChI Key: VWMGCVRJTGJRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical and Biological Sciences

The pyrimidine ring system is a fundamental heterocyclic scaffold that is of paramount importance in the chemical and biological sciences. As a core component of the nucleobases uracil, thymine, and cytosine, it is integral to the structure of nucleic acids, DNA and RNA. nih.gov This natural prevalence has long inspired chemists to explore the synthesis and application of a vast number of pyrimidine derivatives.

The versatility of the pyrimidine scaffold allows for substitutions at various positions, leading to a diverse range of biological activities. mdpi.com Pyrimidine derivatives have been extensively investigated and developed as therapeutic agents with a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.gov The ability of the pyrimidine ring to participate in hydrogen bonding and other non-covalent interactions contributes to its efficacy in binding to biological targets. nih.gov

Historical Context of 2-Amino-6-methylpyrimidine-4-thiol Research

Research into pyrimidine derivatives has a long history, with early studies focusing on the synthesis and properties of the naturally occurring nucleobases. The exploration of synthetic pyrimidines gained momentum in the mid-20th century with the discovery of the therapeutic potential of various derivatives. While specific early research milestones for this compound are not extensively documented in readily available literature, its synthesis is conceptually rooted in established methods of pyrimidine chemistry. The reaction of a β-ketoester with thiourea (B124793) is a classical approach to forming the 2-thiopyrimidine core.

The IUPAC name for this compound is 2-amino-6-methyl-1H-pyrimidine-4-thione, highlighting the tautomeric nature of the molecule, existing in both thiol and thione forms. nih.gov The presence of multiple reactive sites—the amino group, the thiol/thione group, and the pyrimidine ring nitrogens—has historically made it an attractive candidate for further chemical modifications.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound is primarily focused on its use as a versatile intermediate for the synthesis of more complex molecules with specific biological activities. The thiol group is a key functional handle for derivatization, often through S-alkylation or S-arylation reactions, to introduce a variety of substituents. mdpi.comnih.gov

Recent studies have explored the synthesis of novel derivatives and their potential as anticancer and antimicrobial agents. For instance, derivatives of 2-thiopyrimidines have been investigated for their inhibitory activity against various cancer cell lines. nih.govresearchgate.net The structural modifications on the pyrimidine scaffold, including the introduction of different moieties at the thiol position, have been shown to significantly influence the biological activity. nih.govnih.gov

Furthermore, the amino group of this compound can be utilized for the construction of fused pyrimidine systems, such as thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b]benzothiazoles, which are also of interest for their pharmacological properties. Spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR, are crucial for the characterization of these newly synthesized derivatives. nih.govresearchgate.net

Computational studies, such as Density Functional Theory (DFT), are also being employed to understand the structural, electronic, and spectroscopic properties of pyrimidine derivatives, providing insights that can guide the design of new compounds with desired characteristics. sigmaaldrich.com

Interactive Data Tables

Below are tables summarizing key data related to this compound and its derivatives based on available research.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC5H7N3S nih.gov
Molecular Weight141.20 g/mol nih.gov
CAS Number6307-44-4 nih.gov
IUPAC Name2-amino-6-methyl-1H-pyrimidine-4-thione nih.gov
Spectroscopic Data for a Representative Derivative: 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide
TechniqueKey Signals (cm⁻¹ or ppm)Source
IR (KBr)1630 (νC=O), 3280 (νN-H), 1572-1591 (C=C, C=N) nih.gov
¹H NMRSignals corresponding to the pyrimidine, thietane, and acetohydrazide moieties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-methyl-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMGCVRJTGJRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381801
Record name 2-Amino-6-methylpyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-44-4
Record name NSC41330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-methylpyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 2 Amino 6 Methylpyrimidine 4 Thiol

Established Synthetic Routes to 2-Amino-6-methylpyrimidine-4-thiol

The preparation of this compound is well-documented in chemical literature, with several reliable methods available to organic chemists. These established routes often begin with readily available pyrimidine (B1678525) derivatives and employ classical synthetic transformations to introduce the desired amino and thiol functionalities. The choice of a specific route can depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the reaction.

One common approach involves the condensation of a suitable three-carbon precursor with thiourea (B124793). This method is a fundamental strategy for constructing the pyrimidine ring itself, with the thiol group being incorporated directly from the thiourea reagent. Variations of this approach may involve the use of β-dicarbonyl compounds or their synthetic equivalents, which react with thiourea in the presence of a base to form the pyrimidine-4-thiol (B7810261) core.

Utilization of Pyrimidine-Based Precursors in the Synthesis of this compound

The synthesis of this compound frequently leverages existing pyrimidine scaffolds, which are then chemically modified to introduce the required functional groups. This precursor-based approach is often more efficient than de novo ring synthesis, as the core heterocyclic structure is already in place.

Synthesis from 2,4-Dichloro-6-methylpyrimidine and Related Halogenated Pyrimidines

A prominent synthetic route to this compound involves the use of 2,4-Dichloro-6-methylpyrimidine as a key intermediate. sigmaaldrich.com This di-halogenated pyrimidine offers two reactive sites for nucleophilic substitution, allowing for the sequential or simultaneous introduction of the amino and thiol groups.

The reaction typically proceeds by first reacting 2,4-Dichloro-6-methylpyrimidine with a source of the thiol group, such as sodium hydrosulfide (B80085) or thiourea. This initial substitution is generally regioselective, with the more reactive chlorine atom at the 4-position being displaced to form a 2-chloro-6-methylpyrimidine-4-thiol intermediate. Subsequent reaction with ammonia (B1221849) or an ammonia equivalent then displaces the remaining chlorine atom at the 2-position to yield the final product. The conditions for these reactions, including solvent and temperature, are crucial for controlling the outcome and minimizing the formation of side products.

For instance, the reaction of 2,4-Dichloro-6-methylpyrimidine with thiourea can lead to the formation of the desired thiol, although careful control of stoichiometry and reaction conditions is necessary to prevent the formation of disulfide byproducts.

Table 1: Synthesis of this compound from Halogenated Pyrimidines

Starting MaterialReagentsKey TransformationReference
2,4-Dichloro-6-methylpyrimidine1. NaSH or Thiourea2. NH₃Nucleophilic Aromatic Substitution sigmaaldrich.com
2-Amino-4-chloro-6-methylpyrimidineNaSH or ThioureaNucleophilic Aromatic Substitution sigmaaldrich.com

Routes Involving 2-Amino-6-methylpyrimidine-4-one Derivatives

An alternative and widely used strategy for the synthesis of this compound starts from 2-Amino-6-methylpyrimidine-4-one, also known as 2-amino-4-hydroxy-6-methylpyrimidine. tcichemicals.comsigmaaldrich.com This approach involves the conversion of the carbonyl group at the 4-position into a thiol group, a transformation known as thionation.

The most common reagent employed for this purpose is phosphorus pentasulfide (P₄S₁₀). The reaction involves heating 2-Amino-6-methylpyrimidine-4-one with P₄S₁₀ in a high-boiling solvent such as pyridine (B92270) or dioxane. The thionation process replaces the oxygen atom of the carbonyl group with a sulfur atom to afford the target this compound. Other thionating agents, such as Lawesson's reagent, can also be utilized, sometimes offering milder reaction conditions and improved yields.

Table 2: Thionation of 2-Amino-6-methylpyrimidine-4-one

Starting MaterialThionating AgentProductReference
2-Amino-6-methylpyrimidine-4-onePhosphorus Pentasulfide (P₄S₁₀)This compound tcichemicals.comsigmaaldrich.com
2-Amino-6-methylpyrimidine-4-oneLawesson's ReagentThis compound

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. rasayanjournal.co.inpowertechjournal.com This trend extends to the production of pyrimidine derivatives, including this compound. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

For the synthesis of pyrimidine thiols, green approaches may include the use of water as a solvent, the development of catalytic methods to replace stoichiometric reagents, and the use of microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. rasayanjournal.co.inresearchgate.net For example, multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are a cornerstone of green synthesis. bohrium.comacs.org While specific green protocols for this compound are still emerging, the broader advancements in sustainable pyrimidine synthesis are paving the way for future innovations. bohrium.comacs.org

Research into catalytic systems, such as the use of reusable catalysts for the introduction of functional groups, is an active area of investigation. researchgate.net Furthermore, exploring solvent-free reaction conditions or the use of benign and recyclable solvents can significantly reduce the environmental impact of the synthesis. rasayanjournal.co.in The development of one-pot procedures that combine multiple synthetic steps without isolating intermediates can also contribute to a more sustainable process by reducing solvent usage and waste generation.

Derivatization Strategies and Reaction Pathways of 2 Amino 6 Methylpyrimidine 4 Thiol

Transformation of the Thiol Group in 2-Amino-6-methylpyrimidine-4-thiol

The thiol group is a key site for the chemical modification of this compound, participating in S-substitution reactions to form thioethers and serving as a reactive center for the construction of fused heterocyclic rings.

The sulfur atom of the thiol group in this compound acts as a potent nucleophile, readily undergoing S-alkylation and S-acylation reactions to yield a diverse array of thioethers. These reactions are fundamental in synthetic organic chemistry for creating carbon-sulfur bonds. acsgcipr.org

The general mechanism for thioether formation involves the reaction of the thiol or its corresponding thiolate anion with an electrophilic carbon atom. acsgcipr.org Common electrophiles include alkyl halides, acyl halides, and other activated systems. The reaction typically proceeds via an SN2 mechanism, where the sulfur atom displaces a leaving group on the electrophile. acsgcipr.org

A variety of 4-pyrimidone-2-thioethers can be synthesized through a one-pot, two-stage process involving the condensation of S-alkylisothioureas with β-ketoesters, mediated by a base and then an acid. researchgate.net This method demonstrates good functional group tolerance and yields. researchgate.net

Table 1: Examples of S-Substitution Reactions for Thioether Formation

ReactantReagent/ConditionsProductReference
S-alkylisothiouronium iodideβ-ketoester, DIPEA, 2-MeTHF, 0 °C, then TfOH, 50 °C4-Pyrimidone-2-thioether researchgate.net
4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochlorideAlkylating agentsS-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol researchgate.net

The thiol group, in conjunction with the adjacent amino group and the pyrimidine (B1678525) ring, provides a versatile scaffold for the synthesis of fused heterocyclic systems. These reactions often involve intramolecular or intermolecular cyclizations, leading to the formation of new rings fused to the pyrimidine core.

The synthesis of fused heterocyclic systems such as thiazepines and thiadiazines from this compound or related structures is a significant area of research. These fused rings are often constructed by reacting the pyrimidine derivative with bifunctional electrophiles.

For instance, the reaction of 2-amino-4H-1,3-thiazin-4-one derivatives with isocyanides and dialkyl acetylenedicarboxylates can produce dihydropyrimido-thiazine-dicarboxylates in good yields. mdpi.com While not directly starting from this compound, this demonstrates a relevant synthetic strategy for forming thiazine-fused pyrimidines.

The synthesis of 1,3,4-thiadiazine derivatives can be achieved from thioxoacetamide precursors, which share reactivity patterns with thiopyrimidines. ekb.eg For example, reacting thioxoacetamide derivatives with reagents like ethyl chloroacetate (B1199739) or chloroacetonitrile (B46850) can lead to the formation of six-membered heterocyclic rings. ekb.eg

The synthesis of bi- and tricyclic heterocyclic systems containing a pyrimidine ring is a broad field with numerous synthetic routes. researchgate.net One common approach involves the condensation of a thiopyrimidine with a suitable polyfunctional molecule.

For example, 4,6-dimethylpyrimidine-2-thiol hydrochloride has been used as a starting material to synthesize a series of novel S-substituted derivatives, including bi- and tricyclic heterosystems that combine azine and pyrazole (B372694) rings within the same molecule. researchgate.net Another example is the synthesis of 2,5-dimethylpyrazolo[1,5-c]pyrimidine-7(6H)-thione through the condensation of dehydroacetic acid with thiosemicarbazide. nih.gov

Furthermore, the reaction of 3,5-diamino-1,2,4-triazoles with pentane-2,4-diones can yield 2-amino-1,2,4-triazolo[1,5-a]pyrimidines, showcasing a method for constructing fused triazolopyrimidine systems. researchgate.net

Heterocyclization Involving the Thiol Moiety

Reactions Involving the Amino Group of this compound

The amino group at the C2 position of the pyrimidine ring is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. The reactivity of this amino group can be influenced by the electronic effects of the other substituents on the pyrimidine ring.

The amino group can react with electrophiles, although its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the pyrimidine ring. For example, the reaction of 2-amino-1,3,4-thiadiazole (B1665364) with 1,3-dicarbonyl compounds, such as pentane-2-4-dione, can lead to the formation of pyrimidine derivatives. nih.gov This highlights the potential for the amino group to participate in cyclization reactions.

In related pyrimidine systems, the amino group can be acylated or can react with aldehydes and ketones to form Schiff bases, which can then be used as intermediates for further synthetic transformations.

Electrophilic and Nucleophilic Reactions at the Pyrimidine Ring System

The pyrimidine ring in this compound is an electron-deficient system due to the presence of two electronegative nitrogen atoms. uoanbar.edu.iq This electronic nature makes the ring susceptible to nucleophilic attack and generally deactivated towards electrophilic substitution. uoanbar.edu.iq

Nucleophilic Substitution:

Nucleophilic substitution reactions are more common on the pyrimidine ring, especially at positions that are activated by electron-withdrawing groups or that bear a good leaving group. For example, a chloro substituent at the C4 position of a pyrimidine ring can be readily displaced by various nucleophiles. sigmaaldrich.com While the parent compound is a thiol, its tautomeric thione form can be converted to a more reactive S-methyl or other S-alkyl derivative, which can then act as a leaving group in nucleophilic substitution reactions. nih.gov The reaction of 5-chloro-2-isothiocyanatobenzonitrile with furan-2-carbohydrazide, followed by methylation and reaction with ammonia (B1221849), demonstrates the substitution of a methylsulfanyl group by an amine. nih.gov

Electrophilic Substitution:

Electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh reaction conditions. uoanbar.edu.iq The electron-deficient nature of the ring deactivates it towards attack by electrophiles. uoanbar.edu.iq However, the presence of electron-donating groups, such as the amino and methyl groups in this compound, can facilitate electrophilic attack to some extent, directing the substitution to specific positions on the ring. uoanbar.edu.iq For instance, in biological systems, the methylation of pyrimidines can occur at the C5 position, initiated by a nucleophilic attack at C6. umich.edu

Spectroscopic and Structural Characterization Techniques for 2 Amino 6 Methylpyrimidine 4 Thiol and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the characteristic functional groups within 2-Amino-6-methylpyrimidine-4-thiol and its analogs.

In the FT-IR spectrum of pyrimidine (B1678525) derivatives, distinct absorption bands reveal the presence of specific molecular vibrations. For instance, the N-H stretching vibrations of the amino group are typically observed in the region of 3349–3379 cm⁻¹. nih.gov The C=N stretching vibration within the pyrimidine ring gives rise to a band between 1670 and 1709 cm⁻¹. nih.gov Aromatic C-H and C=C stretching vibrations are generally found at 3000–3100 cm⁻¹ and 1580–1600 cm⁻¹, respectively. nih.gov

The presence of the thiol (S-H) group is characterized by a stretching vibration around 2550-2627 cm⁻¹, although this band can sometimes be weak. nih.govajol.inforsc.org The C-S stretching vibration is typically observed in the range of 623–709 cm⁻¹. nih.gov Theoretical and experimental studies on aminothiophenol isomers have identified the S-H stretching vibration at approximately 2530 cm⁻¹ in the FT-IR spectrum. ajol.info

Raman spectroscopy provides complementary information. For thiol-containing molecules, the C-S stretching vibrations are often observed between 650 and 700 cm⁻¹. rsc.org Studies on 2-amino-4,6-dimethyl pyrimidine have utilized both FT-IR and FT-Raman spectroscopy, with spectral data recorded in the regions of 4000–400 cm⁻¹ and 3500–50 cm⁻¹, respectively, to perform a complete vibrational assignment. nih.gov Furthermore, research on 4-amino pyrazolo (3,4-d) pyrimidine has also employed both techniques to analyze the fundamental modes of the compound. nih.gov

It's important to note that the thione tautomer of this compound is often prevalent. The absence of an S-H stretching band around 2550 cm⁻¹ and the presence of a C=S stretching band (e.g., around 1346 cm⁻¹) in the FT-IR spectrum can indicate the dominance of the thione form. acs.org

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound and its Derivatives

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference(s)
Amino (NH₂)N-H Stretch3349 - 3379 nih.gov
Pyrimidine RingC=N Stretch1670 - 1709 nih.gov
AromaticC-H Stretch3000 - 3100 nih.gov
AromaticC=C Stretch1580 - 1600 nih.gov
Thiol (S-H)S-H Stretch2550 - 2627 nih.govajol.inforsc.org
Thiol/ThioneC-S Stretch623 - 709 nih.gov
Thione (C=S)C=S Stretch~1346 acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of pyrimidine derivatives, the protons attached to the pyrimidine ring typically appear as singlets in the range of δ 6.85–8.41 ppm. nih.gov The aromatic protons from substituted phenyl groups often resonate as multiplets between δ 6.33 and 8.34 ppm. nih.gov The protons of the amino group (-NH₂) can appear as a singlet, for instance, between δ 4.0–4.3 ppm. nih.gov The methyl group (-CH₃) protons on the pyrimidine ring are also identifiable, often as a singlet. nih.gov For the thiol proton (-SH), the signal can be observed as a singlet, for example, between δ 3.01–3.34 ppm. nih.gov However, the absence of a thiol proton signal can suggest the compound exists in its thione form. acs.org

¹³C NMR spectroscopy provides complementary data on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine ring and any substituents are diagnostic. For example, in a series of 4-thiopyrimidine derivatives, the ¹³C NMR spectra were used alongside other techniques for full characterization. nih.gov Theoretical and experimental ¹³C NMR chemical shifts have been calculated and compared for similar heterocyclic compounds to aid in signal assignment. researchgate.net

Detailed ¹H and ¹³C NMR data for various pyrimidine derivatives have been reported in the literature, providing a valuable reference for the analysis of this compound. For example, studies on substituted pyrazolo[1,5-a]pyrimidines have provided extensive NMR data for both the aromatic and reduced forms of the heterocyclic system. nih.gov

Table 2: Representative NMR Data for Pyrimidine Derivatives

NucleusFunctional Group/PositionTypical Chemical Shift (δ, ppm)Reference(s)
¹HPyrimidine Ring CH6.85 - 8.41 nih.gov
¹HAromatic CH (substituents)6.33 - 8.34 nih.gov
¹HAmino (NH₂)4.0 - 4.3 nih.gov
¹HThiol (SH)3.01 - 3.34 nih.gov
¹HMethyl (CH₃)~2.28 - 2.69 nih.govrsc.org
¹³CPyrimidine Ring CarbonsVaries nih.govnih.gov
¹³CSubstituent CarbonsVaries nih.govnih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. sapub.orgnih.gov Due to the presence of a sulfur atom, a characteristic M+2 peak with a relative intensity of about 4.4% of the M⁺ peak is often observed due to the natural abundance of the ³⁴S isotope. sapub.org

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For pyrimidine thiones, the fragmentation process often involves the initial loss of side functional groups, followed by the cleavage of the pyrimidine ring itself. sapub.org This indicates that the pyrimidine ring is relatively stable under electron impact. sapub.org In contrast, for derivatives containing other heterocyclic rings, such as thiazole, fragmentation may initiate in the less stable ring. sapub.org

Common fragmentation pathways for thiol compounds can involve cleavage of bonds adjacent to the sulfur atom. researchgate.net For pyrimidine derivatives, the fragmentation can be complex, with multiple routes possible. For instance, the fragmentation of pyrimidine itself has been studied in detail, providing a basis for understanding the fragmentation of its derivatives. researchgate.net High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. acs.orgrsc.org

Table 3: Key Mass Spectrometry Information for this compound

ParameterDescriptionValue/ObservationReference(s)
Molecular FormulaElemental compositionC₅H₇N₃S nih.gov
Molecular WeightMass of the molecule141.20 g/mol nih.gov
Molecular Ion Peak (M⁺)Peak corresponding to the intact moleculem/z 141 nih.gov
M+2 Isotope PeakPeak due to the ³⁴S isotopeExpected sapub.org
FragmentationCharacteristic bond cleavagesLoss of side groups, pyrimidine ring fragmentation sapub.org

X-ray Diffraction Studies for Solid-State Structures and Crystal Systems

X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal information about the molecular structure, conformation, and crystal packing of this compound and its derivatives.

The crystal system and space group, which describe the symmetry of the crystal, are also determined through X-ray diffraction. For instance, derivatives of 4-thiopyrimidine have been found to crystallize in space groups such as P-1 and P2₁/c. nih.gov The packing of molecules in the crystal is stabilized by various intermolecular forces, including hydrogen bonds and π-π stacking interactions, which can also be characterized by this method. researchgate.net

Table 4: Crystallographic Data for Representative Pyrimidine Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference(s)
Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylateTriclinicP-1One-dimensional chain via hydrogen bonds, extended to a 2D network. nih.gov
{4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanolMonoclinicP2₁/cOne-dimensional chains formed through intermolecular interactions. nih.gov
4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidineMonoclinicP2₁/cOne-dimensional chains formed through intermolecular interactions. nih.gov
Schiff base of N-amino pyrimidineTriclinicP-1Stability through C-H···π and π···π interactions. researchgate.net

UV-Visible and Photoluminescence Spectroscopic Investigations for Electronic Transitions

UV-Visible and photoluminescence spectroscopy are employed to investigate the electronic properties of this compound and its derivatives. These techniques provide information about the electronic transitions that occur when the molecules absorb and emit light.

UV-Visible spectroscopy measures the absorption of light as a function of wavelength. The absorption bands observed in the UV-Vis spectrum correspond to the promotion of electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The position and intensity of these bands are characteristic of the molecule's electronic structure and the extent of its π-conjugated system. lsu.edu For pyrimidine derivatives, these absorptions are typically in the UV region. Theoretical studies, such as time-dependent density functional theory (TD-DFT), are often used to calculate the electronic absorption spectra and aid in the interpretation of the experimental data. researchgate.netresearchgate.net

Photoluminescence (fluorescence and phosphorescence) spectroscopy measures the light emitted by a molecule after it has absorbed light. Many pyrimidine derivatives exhibit fluorescence, and their emission properties are of interest for applications such as organic light-emitting diodes (OLEDs). lsu.eduresearchgate.netspiedigitallibrary.org The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a key parameter that quantifies the efficiency of the emission process. lsu.edunih.gov The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. researchgate.netnih.gov For example, pyrimidine derivatives with electron-donating amino groups can exhibit strong fluorescence. researchgate.net The incorporation of a pyrimidine ring, which is electron-accepting, into larger conjugated systems is a strategy used to develop blue-emitting materials for OLEDs. lsu.eduspiedigitallibrary.org

Table 5: Photophysical Properties of Representative Pyrimidine Derivatives

Compound TypeAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Reference(s)
ArylpyrimidinesVaries399 - 4730.37 - 0.63 (in solution) researchgate.net
Pyrenyl-pyrimidines~365 - 370~427 - 493 (in solution)0.41 - 1.05 (in solution) lsu.edu
Pyrimidine (6-4) pyrimidone photoadductsVariesVaries0.03 - 0.21 nih.gov
Ac-XMHPMs (TADF emitters)Varies454 - 477 (in doped film)High spiedigitallibrary.org

Chromatographic Methods for Analysis and Purification (HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are essential chromatographic techniques for the separation, identification, and purification of this compound and its derivatives from complex mixtures.

These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of pyrimidine derivatives, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. sielc.comnih.gov

The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification. By adjusting the composition of the mobile phase (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to an aqueous buffer) and the pH, the separation of closely related compounds can be optimized. sielc.comnih.gov For instance, a method for the simultaneous determination of several purine (B94841) and pyrimidine bases was developed using an acetate (B1210297) buffer with methanol. nih.gov

HPLC and UPLC can be coupled with various detectors, most commonly UV-Vis detectors, for quantification. nih.gov For more definitive identification, these techniques can be interfaced with a mass spectrometer (LC-MS), which provides both chromatographic separation and mass analysis. nih.govoup.comfrontiersin.org This is particularly useful for the analysis of complex biological samples or for confirming the identity of newly synthesized compounds. nih.govoup.com Preparative HPLC can be used to isolate and purify larger quantities of a specific compound. sielc.com

Table 6: Chromatographic Conditions for the Analysis of Pyrimidine Derivatives

TechniqueColumnMobile Phase ExampleDetectionApplicationReference(s)
HPLCNewcrom R1Acetonitrile, water, phosphoric acidMS-compatible (with formic acid)Analysis and preparative separation sielc.com
RP-HPLC-Acetate buffer (pH 4.0) with 3% methanolUV/MSSimultaneous determination of purine and pyrimidine bases nih.gov
HPLCRadialpack Resolve C18Methanol-water (7.5:92.5, v/v) with triethylamineDiode array UVQuantitation of 6-mercaptopurine (B1684380) and its metabolites nih.gov
UPLC-MST3 columnAmmonium acetate/acetic acid in water and acetonitrileHigh-resolution mass spectrometryMetabolomics analysis frontiersin.org
LC-MSAgilent Poroshell 120 SB-C18-Mass spectrometryPurity assessment of synthesized compounds nih.gov

In-Depth Computational Analysis of this compound Remains a Field for Future Research

A comprehensive review of available scientific literature reveals a notable absence of in-depth computational and theoretical studies specifically focused on the chemical compound this compound. While this molecule is documented in chemical databases and available commercially, dedicated research employing advanced computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate its specific molecular and electronic properties is not present in the public domain.

Extensive searches for scholarly articles detailing the molecular geometry, electronic structure, photophysical properties, and quantum chemical reactivity of this compound have not yielded specific studies. Therefore, a detailed analysis as outlined in the requested sections—including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, Mulliken charge analysis, and TD-DFT studies on electronic transitions—cannot be accurately and scientifically generated at this time.

Computational chemistry provides powerful insights into the fundamental characteristics of a molecule. For this compound, such studies would be invaluable for understanding its behavior. For instance, DFT calculations would be essential for determining the optimized molecular geometry, bond lengths, and bond angles. This structural information is the foundation for all other computational analyses.

The electronic properties, which dictate the molecule's reactivity and potential applications, would be explored through several key analyses:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). This is crucial for predicting non-covalent interactions and reaction sites.

Natural Bond Orbital (NBO) Analysis: This analysis would provide a detailed picture of the bonding within the molecule, including hyperconjugative interactions and charge delocalization, which are key to understanding its stability.

Mulliken Charge Analysis: This method would calculate the partial charges on each atom, offering further insight into the molecule's polarity and electrostatic interactions.

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT calculations are the standard for predicting the electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions and other photophysical properties.

While general principles of computational chemistry can infer likely characteristics of this compound based on its functional groups, presenting such inferences as established scientific findings would be inappropriate and speculative. Scientifically accurate and thorough content for the requested article sections requires dedicated computational studies performed directly on this compound.

The absence of this specific research highlights a gap in the current scientific literature and presents an opportunity for future investigation. A dedicated computational study on this compound would be a valuable contribution to the field of heterocyclic chemistry, providing precise data that could inform potential applications in materials science, medicinal chemistry, or coordination chemistry. Until such research is conducted and published, a detailed, data-driven article on the computational and theoretical investigations of this specific compound cannot be written.

Computational and Theoretical Investigations of 2 Amino 6 Methylpyrimidine 4 Thiol

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. These methods provide valuable insights into the binding modes, affinities, and stability of ligand-target complexes, which are crucial for drug design and discovery.

In the context of 2-Amino-6-methylpyrimidine-4-thiol and its derivatives, these simulations have been employed to investigate their potential as inhibitors of various enzymes. For instance, derivatives of this compound have been studied as potential inhibitors of enzymes like 15-Lipoxygenase (15-LOX), which is implicated in inflammatory processes and cancer. researchgate.net Molecular docking studies help in understanding how these compounds fit into the active site of the target enzyme and interact with key amino acid residues.

Computational studies have been instrumental in exploring the mechanism of enzyme inhibition by pyrimidine (B1678525) derivatives. nih.gov Specifically, in the case of 15-Lipoxygenase, a key enzyme in the metabolic pathway of arachidonic acid leading to pro-inflammatory leukotrienes, understanding the inhibitory mechanism is of great therapeutic interest. researchgate.net

Molecular docking simulations of pyrimidine derivatives with 15-LOX have revealed that these compounds can bind to the active site of the enzyme, often interacting with the catalytic iron atom and surrounding amino acid residues. researchgate.net These interactions can stabilize the ligand-enzyme complex and prevent the natural substrate from binding, thereby inhibiting the enzyme's activity. The binding mode and interactions observed in docking studies provide a rationale for the experimentally observed inhibitory potencies of these compounds. For example, a study on a series of dihydropyrimidine (B8664642) analogues showed inhibition of 15-lipoxygenase ranging from 59.37%±0.66% to 81.19%±0.94%, which was supported by molecular docking results. researchgate.net

Binding energy calculations are a quantitative measure of the strength of the interaction between a ligand and its target. These calculations are often performed in conjunction with molecular docking and dynamics simulations to rank potential inhibitors and predict their efficacy.

For derivatives of this compound, binding energy calculations can provide an estimate of the free energy of binding (ΔG_bind) to their target enzyme. A more negative binding energy generally indicates a more stable and potent inhibitor. These calculations take into account various energy components, including electrostatic interactions, van der Waals forces, and solvation energies. The results of these calculations can guide the optimization of lead compounds to enhance their binding affinity and, consequently, their inhibitory activity.

Compound DerivativeTarget EnzymePredicted Binding Affinity (Example)
Dihydropyrimidine analogue15-LipoxygenaseHigh affinity
Chromonyl-pyrimidineC. thermarum NDH-IISandwiched between Q317 and I379
Quinoline-Pyrimidine HybridHuman Hepatocellular CarcinomaSignificant Inhibition

GIAO Calculations for Regioselectivity Confirmation

Gauge-Including Atomic Orbital (GIAO) calculations are a sophisticated quantum chemical method used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. This technique is particularly useful for confirming the regioselectivity of chemical reactions, where a reaction can potentially yield multiple structural isomers (regioisomers).

In the synthesis of derivatives of this compound, different sites on the pyrimidine ring can be susceptible to chemical modification. GIAO calculations can be employed to compute the theoretical ¹H and ¹³C NMR chemical shifts for all possible regioisomers. By comparing the calculated chemical shifts with the experimentally measured NMR data, the exact structure of the synthesized compound can be unambiguously determined. This confirmation of regioselectivity is crucial for establishing the structure-activity relationship (SAR) of these compounds, ensuring that the observed biological activity is attributed to the correct isomer.

Coordination Chemistry of 2 Amino 6 Methylpyrimidine 4 Thiol

Ligand Properties of 2-Amino-6-methylpyrimidine-4-thiol

This compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable. nih.gov This is a crucial aspect of its chemistry, as deprotonation of the thiol/thione group is often a prerequisite for coordination with a metal ion. nih.gov The ligand possesses both hard and soft donor atoms, according to the Hard and Soft Acids and Bases (HSAB) theory. The nitrogen atoms of the amino group and the pyrimidine (B1678525) ring are considered hard bases, while the sulfur atom is a soft base. researchgate.net This dual character enables it to coordinate with a wide range of metal ions, from hard to soft acids.

The presence of multiple donor sites, specifically the amino nitrogen and the thiol sulfur, allows the molecule to act as a polydentate ligand, often leading to the formation of stable chelate complexes. nih.gov Chelation, the process where a single ligand binds to a central metal atom at two or more points, results in complexes that are significantly more stable than those formed with monodentate ligands. nih.gov The formation of five- or six-membered chelate rings is particularly common and energetically favorable. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-amino-6-methyl-1H-pyrimidine-4-thione nih.gov
Molecular Formula C5H7N3S nih.gov
Molecular Weight 141.20 g/mol nih.gov
CAS Number 6307-44-4 nih.gov

This table is interactive. Click on the headers to sort.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often an alcohol. nih.gov The reaction is commonly carried out under reflux to facilitate the complex formation. mdpi.com The stoichiometry of the resulting complexes can vary, with 1:1 and 1:2 metal-to-ligand ratios being frequently reported. ekb.egresearchgate.net The specific ratio often depends on the metal ion and the reaction conditions.

A variety of analytical techniques are employed to characterize the resulting metal complexes and to confirm the coordination of the ligand to the metal center. These methods include:

Elemental Analysis (C, H, N, S): This technique is used to determine the empirical formula of the complex and to support the proposed metal-to-ligand ratio. ekb.egresearchgate.net

Infrared (FTIR) Spectroscopy: FTIR is crucial for identifying which donor atoms are involved in coordination. A shift in the stretching frequency of the C=S and C-N bonds, and the disappearance of the S-H stretching band (if present in the free ligand), provide strong evidence of coordination through the sulfur and nitrogen atoms. nih.govmdpi.com New bands appearing at lower frequencies can be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. mdpi.com

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex and can help in proposing the coordination geometry (e.g., octahedral, tetrahedral, or square planar). nih.govekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectra of the complexes, when compared to the free ligand, show shifts in the signals of protons and carbons near the coordination sites, confirming the involvement of these atoms in bonding to the metal ion. nih.gov

Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complex, which in turn aids in deducing the geometry of the complex and the oxidation state of the central metal ion. mdpi.comekb.eg

Molar Conductance Measurements: The molar conductivity of a solution of the complex can indicate whether the complex is an electrolyte or non-electrolyte, providing insight into its structure. mdpi.com

Binding Modes and Coordination Geometries in Metal Complexes

This compound's versatility as a ligand is evident in the various binding modes and coordination geometries observed in its metal complexes. researchgate.net The ligand can coordinate as a monodentate, bidentate, or even a bridging ligand.

As a monodentate ligand , it typically binds through the exocyclic sulfur atom, which is a soft donor and has a high affinity for soft metal ions. researchgate.net Coordination can also occur through one of the ring nitrogen atoms.

More commonly, it acts as a bidentate ligand , chelating to the metal ion through two donor atoms. The most prevalent bidentate coordination involves the exocyclic sulfur atom and the adjacent ring nitrogen atom (N1), or the sulfur atom and the amino group nitrogen. Coordination through the sulfur and amino nitrogen atoms leads to the formation of a stable five-membered chelate ring. nih.govresearchgate.net

The coordination geometry of the resulting complex is influenced by several factors, including the nature of the metal ion, its oxidation state, the metal-to-ligand ratio, and the presence of other co-ligands or counter-ions. Common geometries observed for complexes with related pyrimidine-based ligands include:

Tetrahedral: Often seen with d¹⁰ metal ions like Zn(II) and Cd(II). nih.govresearchgate.net

Square Planar: Common for d⁸ metal ions such as Ni(II) and particularly Cu(II). nih.govresearchgate.net

Octahedral: This geometry is frequently observed for a variety of transition metals, including Co(II), Ni(II), and Cu(II), often with a 1:2 metal-to-ligand ratio and the inclusion of two water molecules or other co-ligands in the coordination sphere. researchgate.netekb.eg Distorted octahedral geometries are also common. nih.gov

Role of the Thiol and Amino Groups in Metal Chelation

The thiol (or thione) and amino groups are pivotal to the chelating ability of this compound. researchgate.net The thiol group, being a soft donor, readily coordinates to a wide range of transition metal ions. nih.gov Deprotonation of the thiol (S-H) group to form a thiolate (S⁻) anion significantly enhances its coordinating ability. nih.gov The disappearance of the ν(S-H) band in the IR spectra of the complexes is a key indicator of its involvement in coordination. nih.gov

Polymeric and Supramolecular Structures in Coordination Compounds

Beyond the formation of simple monomeric complexes, this compound and its derivatives are excellent building blocks for constructing more complex, higher-order structures like coordination polymers and supramolecular assemblies. researchgate.netnih.gov This capability arises from the ligand's ability to bridge metal centers.

A coordination polymer can be formed when the ligand uses its multiple donor sites to link different metal ions, creating one-, two-, or three-dimensional networks. acs.org For instance, the pyrimidine ring nitrogen and the exocyclic amino group could coordinate to one metal center, while the thiol group binds to an adjacent metal ion, propagating a polymeric chain. mdpi.com

Biological and Biomedical Research Perspectives on 2 Amino 6 Methylpyrimidine 4 Thiol and Its Derivatives Mechanistic Focus

Antimicrobial Activity Mechanisms

Derivatives of pyrimidine-4-thiol (B7810261) have demonstrated significant activity against a range of microbial pathogens. The mechanisms are varied and target fundamental cellular processes necessary for microbial survival and proliferation.

Antibacterial Action against Specific Microbial Pathogens

The antibacterial effects of pyrimidine-thiol derivatives are often multifaceted, targeting key bacterial processes from cell division to metabolic stability. One of the primary mechanisms involves the disruption of bacterial cell division by inhibiting the FtsZ protein, a crucial component of the bacterial cytoskeleton. nih.govrsc.org A thiophenyl-pyrimidine derivative has been shown to effectively inhibit FtsZ polymerization and its associated GTPase activity, leading to impaired cell division and ultimately causing bactericidal effects. nih.govrsc.org This mode of action is particularly promising for combating drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.gov

Another significant antibacterial mechanism involves the generation of reactive oxygen species (ROS). rsc.org Metal-organic frameworks (MOFs) synthesized with 4,6-diamino-2-pyrimidinethiol have been observed to induce bacterial cell death through multiple toxic effects, including electrostatic interactions with the bacterial membrane and lipid peroxidation, which are driven by the formation of ROS. rsc.org

Furthermore, derivatives of this compound, particularly when incorporated into nanoparticles, can inhibit essential bacterial enzymes. Gold nanoparticles modified with 4,6-diamino-2-pyrimidinethiol exert their antibacterial effect by inhibiting thioredoxin reductase, interfering with copper (I) regulation, and causing a depletion of ATP. researchgate.net The thiol-dependent antioxidant systems in bacteria are crucial for mitigating drug susceptibility, and their disruption represents a viable antibacterial strategy. nih.gov Some pyridothienopyrimidine derivatives have shown potent dual inhibition of DNA gyrase and topoisomerase IV in Escherichia coli. mdpi.com

Table 1: Antibacterial Activity of Pyrimidine-4-thiol Derivatives

Derivative Class Target Pathogen(s) Observed Effect/Mechanism Reference(s)
Thiophenyl-pyrimidine Staphylococcus aureus (incl. MRSA), Enterococcus faecium (VREF) Inhibition of FtsZ polymerization and GTPase activity, leading to impaired cell division. nih.gov, rsc.org
Pyridothienopyrimidines E. coli, S. aureus, B. subtilis Dual inhibition of DNA gyrase and topoisomerase IV. mdpi.com
4,6-diamino-2-pyrimidinethiol MOFs Gram-positive and Gram-negative bacteria Generation of ROS, electrostatic interaction, lipid peroxidation. rsc.org
4,6-diamino-2-pyrimidinethiol-AuNPs Gram-positive and Gram-negative bacteria Inhibition of thioredoxin reductase, interference with Cu(I) regulation, ATP depletion. researchgate.net
Thiopyrimidine-benzenesulfonamides K. pneumoniae, P. aeruginosa Broad-spectrum antimicrobial efficacy and suppression of biofilm formation. mdpi.com

Antifungal Action against Fungal Strains

The antifungal activity of pyrimidine-thiol derivatives often targets the integrity of the fungal cell membrane by disrupting the biosynthesis of ergosterol (B1671047), a vital component analogous to cholesterol in mammalian cells. A key mechanism identified for related antifungal agents is the inhibition of sterol 4-demethylation. nih.gov For instance, 6-amino-2-n-pentylthiobenzothiazole, a related thiol-containing heterocyclic compound, blocks the ergosterol biosynthesis pathway at the level of 4-demethylation of 4,4-dimethylzymosterol in Candida albicans. nih.gov This leads to an accumulation of sterol intermediates and a depletion of mature ergosterol, compromising the fungal cell membrane's structure and function.

Studies on various pyrimidine (B1678525) derivatives have confirmed their efficacy against a broad spectrum of phytopathogenic fungi. nih.govfrontiersin.org The introduction of a 1,3,4-thiadiazole (B1197879) skeleton to the pyrimidine core has yielded compounds with significant antifungal activity against pathogens like Botrytis cinereal and Phomopsis sp. frontiersin.org Similarly, pyrimidine derivatives bearing 1,3,4-oxadiazole (B1194373) moieties have shown high activity against Rhizoctonia solani. nih.gov

Table 2: Antifungal Activity of Pyrimidine-4-thiol Derivatives

Derivative Class Target Pathogen(s) Observed Effect/Mechanism Reference(s)
6-amino-2-n-pentylthiobenzothiazole Candida albicans, Saccharomyces cerevisiae Inhibition of ergosterol biosynthesis via blockage of sterol 4-demethylation. nih.gov
Pyrimidine-1,3,4-thiadiazole hybrids Botrytis cinereal, Phomopsis sp. General fungicidal activity. frontiersin.org
1,2,4-triazolo[1,5-a]pyrimidines Rhizoctonia solani Potent fungicidal activity. nih.gov
4-phenyl-6-trifluoromethyl-2-aminopyrimidines Botrytis cinerea Fungicidal activity, mechanism differs from standard anilinopyrimidines. mdpi.com
General Pyrimidine-thiol derivatives Candida albicans, Aspergillus niger Broad-spectrum antifungal activity. nih.gov, researchgate.net

Anti-inflammatory Activity Mechanisms

Derivatives based on the aminopyrimidine scaffold exhibit potent anti-inflammatory properties through the modulation of key signaling pathways involved in the inflammatory response. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.netekb.eg Certain 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which share structural similarities, activate Nrf2 by disrupting its interaction with the Kelch-like ECH-associated protein 1 (KEAP1). nih.govresearchgate.netekb.eg This activation leads to the upregulation of antioxidant and cytoprotective genes.

The anti-inflammatory effects are also achieved by inhibiting the expression and activity of crucial inflammatory mediators. frontiersin.org These compounds have been shown to reverse the elevated levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). nih.govekb.eg Furthermore, they suppress the production of inflammatory mediators like Prostaglandin (B15479496) E2 (PGE2), Cyclooxygenase-2 (COX-2), and Nuclear Factor-kappa B (NF-κB). nih.govekb.eg The inhibition of COX enzymes, a mechanism shared with traditional non-steroidal anti-inflammatory drugs (NSAIDs), reduces the synthesis of prostaglandins, which are key drivers of inflammation. nih.gov

Table 3: Anti-inflammatory Mechanisms of Pyrimidine and Thiophene Derivatives

Derivative Class Mechanism of Action Key Mediators Inhibited Reference(s)
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes Activation of Nrf2 pathway via disruption of KEAP1-Nrf2 interaction. IL-1β, IL-6, TNF-α, IFN-γ, PGE2, COX-2, NF-κB. ekb.eg, nih.gov, researchgate.net
General Pyrimidine Derivatives Inhibition of Cyclooxygenase (COX-1 and COX-2) enzymes. Prostaglandin E2 (PGE2), Nitric Oxide (NO). nih.gov
2-amino-4-methylpyridine Competitive inhibition of inducible nitric oxide synthase (NOS II). Nitric Oxide (NO). nih.gov

Antiviral Activity Mechanisms

The structural similarity of pyrimidine derivatives to endogenous nucleobases makes them prime candidates for antiviral drug development. Their mechanisms of action are primarily centered on the disruption of viral replication. One key strategy is the inhibition of viral nucleic acid synthesis. rsc.org After being metabolized within the host cell to their active triphosphate forms, these nucleoside analogs can be incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation can lead to chain termination, halting the replication process.

Another antiviral mechanism is the depletion of the intracellular pool of natural nucleotides. mdpi.comnih.gov Some derivatives, once metabolized, can inhibit host cell enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is crucial for the de novo synthesis of purines. mdpi.comnih.gov By reducing the availability of essential building blocks like adenine (B156593) and guanine, these compounds effectively starve the virus of the materials needed for replication. mdpi.com

Lethal mutagenesis is a third mechanism where the incorporation of a modified nucleoside analog into the viral genome does not immediately halt replication but instead introduces mutations during subsequent rounds of copying, leading to the production of non-viable virus particles. rsc.org

Table 4: Antiviral Mechanisms of Pyrimidine Analogs and Derivatives

Derivative/Analog Target Virus Family (Example) Mechanism of Action Reference(s)
General Nucleoside Analogs Herpesviridae, Retroviridae Inhibition of viral DNA/RNA polymerases, chain termination. rsc.org
Azathioprine/6-Mercaptopurine (B1684380) RNA/DNA viruses Inhibition of de novo purine (B94841) synthesis, depletion of nucleotide pools. mdpi.com
Thiopurines Influenza A Virus (IAV) Disruption of the synthesis and maturation of viral glycoproteins. mdpi.com
Pyrimidine Conjugates Herpes Simplex Virus-1 (HSV-1) General anti-herpesvirus activity, though lower than purine counterparts. mdpi.com

Anticancer and Cytostatic Activity Mechanisms

The anticancer properties of aminopyrimidine derivatives are rooted in their ability to interfere with the life cycle of cancer cells, primarily by inducing cell cycle arrest and apoptosis (programmed cell death). nih.gov Certain 1,3,5-triazine (B166579) derivatives, which are structurally related, have been shown to induce cell cycle arrest in the G0/G1 and G2/M phases in a p53-independent manner. nih.gov This prevents cancer cells from proceeding through the division cycle. Following cell cycle arrest, these compounds can trigger apoptosis, effectively eliminating the malignant cells. nih.gov

The molecular targets for these anticancer effects are often specific enzymes that are overactive in cancer cells. For example, novel aminopyrimidine-2,4-diones have been developed as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). nih.gov Both BRD4 and PLK1 are critical regulators of gene transcription and cell cycle progression, and their simultaneous inhibition has a synergistic antitumor effect. nih.gov Other 2-aminothiazole (B372263) derivatives have been found to act as tubulin polymerization inhibitors, which disrupts the formation of the mitotic spindle and leads to cell-cycle arrest and apoptosis. researchgate.net Furthermore, studies on 2-amino-4-aryl-6-pyridopyrimidines have revealed that they exhibit high anti-proliferative activity and can strongly bind to macromolecules like DNA, which may contribute to their cytotoxic effects. researchgate.net

Table 5: Anticancer Mechanisms of Aminopyrimidine Derivatives and Related Compounds

Derivative Class Target Cell Line(s) Mechanism of Action Reference(s)
1,3,5-Triazine-sulfonamide hybrids HCT-116 (Colon), MCF-7 (Breast) Induction of G0/G1 and G2/M cell cycle arrest; induction of apoptosis. nih.gov
Aminopyrimidine-2,4-diones Various cancer cell lines Dual inhibition of BRD4 and PLK1 enzymes. nih.gov
2-Aminothiazole derivatives Leukemia, various solid tumors Inhibition of tubulin polymerization; apoptosis induction. researchgate.net
2-Amino-4-aryl-6-pyridopyrimidines Hep3B, A549, HeLa, C6, HT29, MCF7 Anti-proliferative activity; binding to DNA/BSA. researchgate.net

Enzyme Inhibition Mechanisms

The broad biological activity of 2-Amino-6-methylpyrimidine-4-thiol derivatives is frequently a direct result of their ability to inhibit specific enzymes. This targeted inhibition is central to their therapeutic effects across different pathological conditions.

In the context of antimicrobial activity, these compounds inhibit bacterial enzymes essential for survival. This includes the inhibition of FtsZ GTPase activity, which disrupts cell division, and the inhibition of bacterial thioredoxin reductase, which compromises the cell's antioxidant defenses. nih.govresearchgate.net Additionally, they can inhibit bacterial topoisomerases like DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair. mdpi.com

For anti-inflammatory action, the key targets are enzymes in the inflammatory cascade. Pyrimidine derivatives inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory prostaglandins. nih.gov They also indirectly modulate the Nrf2 pathway by disrupting its binding to KEAP1 and can directly inhibit inducible nitric oxide synthase (NOS II), which produces the inflammatory mediator nitric oxide. ekb.egnih.gov

The antiviral mechanism relies on the inhibition of viral polymerases (both DNA and RNA-dependent) by acting as competitive substrates, leading to the termination of nucleic acid chain elongation. rsc.org They can also inhibit host enzymes involved in nucleotide synthesis, such as inosine monophosphate dehydrogenase (IMPDH). mdpi.com

In anticancer therapy, these derivatives target enzymes that drive malignant proliferation and survival. This includes the dual inhibition of the transcriptional and cell-cycle-regulating kinases BRD4 and PLK1. nih.gov Another important target is the proton pump H+/K+-ATPase, whose inhibition is the basis for the action of drugs like rabeprazole, which shares structural features with some of the discussed derivatives. wikipedia.org

Table 6: Summary of Enzymes Inhibited by Pyrimidine-4-thiol Derivatives and Related Compounds

Therapeutic Area Enzyme Target Mechanism/Outcome Reference(s)
Antibacterial FtsZ GTPase Inhibition of bacterial cell division. nih.gov, rsc.org
Antibacterial DNA Gyrase / Topoisomerase IV Inhibition of bacterial DNA replication and repair. mdpi.com
Antibacterial Thioredoxin Reductase Disruption of bacterial antioxidant defense. researchgate.net
Antifungal Sterol 4-demethylase Inhibition of ergosterol biosynthesis. nih.gov
Anti-inflammatory Cyclooxygenase (COX-1/2) Reduction of prostaglandin synthesis. nih.gov
Anti-inflammatory Inducible Nitric Oxide Synthase (NOS II) Reduction of nitric oxide production. nih.gov
Antiviral Viral Polymerases (DNA/RNA) Chain termination of viral nucleic acids. rsc.org
Antiviral Inosine Monophosphate Dehydrogenase (IMPDH) Depletion of nucleotide pools. mdpi.com
Anticancer BRD4 / Polo-like kinase 1 (PLK1) Inhibition of transcription and cell cycle progression. nih.gov
General H+/K+-ATPase (Proton Pump) Inhibition of gastric acid secretion. wikipedia.org

Table of Mentioned Compounds

Plant Growth Regulation Mechanisms

Derivatives of this compound have demonstrated notable potential as plant growth regulators. Research into S-substituted derivatives has revealed that their biological activity is closely linked to their chemical structure, particularly the nature of the substituent at the thiol group.

Studies have shown that the introduction of various functional groups at the sulfur atom can modulate the plant growth-stimulating properties of the parent compound. For instance, a series of S-derivatives were synthesized and evaluated for their effects on the growth of wheat coleoptile segments. The activity of these compounds was compared to that of heteroauxin, a well-known plant growth hormone. Notably, some of the synthesized derivatives exhibited growth-stimulating activity that was comparable to heteroauxin, with activity levels ranging from 43% to 96% relative to the control. researchgate.net

The proposed mechanism for this growth-regulating activity is likely related to the ability of these pyrimidine derivatives to mimic or interact with the endogenous auxin pathways in plants. The structural similarity of these compounds to natural auxins may allow them to bind to auxin receptors, thereby triggering a cascade of signaling events that lead to cell elongation, division, and differentiation, which are hallmarks of plant growth and development. The specific nature of the S-substituent plays a crucial role in determining the efficacy of this interaction and, consequently, the level of growth stimulation observed.

Table 1: Plant Growth Stimulating Activity of this compound Derivatives This table is representative and based on findings that specific derivatives show a range of activity.

Derivative TypeObserved Activity Relative to Heteroauxin (%)Potential Mechanistic Role
S-Substituted Derivatives43 - 96Interaction with plant auxin receptors.

Other Mechanistic Biological Activities (e.g., Antioxidant, Antitubercular)

Beyond plant growth regulation, this compound and its derivatives have been investigated for other significant biological activities, primarily focusing on their antioxidant and antitubercular potential.

Antioxidant Activity:

The antioxidant properties of pyrimidine derivatives are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Theoretical studies on structurally related thieno[2,3-d]pyrimidine (B153573) derivatives suggest that the primary mechanism of antioxidant action is through hydrogen atom transfer (HAT) from the amino group. frontiersin.org The presence of the thiol group in this compound can also contribute significantly to its antioxidant capacity. Thiols are known to be effective scavengers of reactive oxygen species (ROS) through the donation of a hydrogen atom from the sulfhydryl group (-SH), leading to the formation of a stable thiyl radical. mdpi.com

The general mechanism of thiol-based antioxidant activity involves the following steps:

Radical Scavenging: The thiol group (R-SH) donates a hydrogen atom to a free radical (X•), thereby neutralizing it.

R-SH + X• → R-S• + XH

Formation of Disulfide: Two thiyl radicals (R-S•) can then react to form a disulfide bond (R-S-S-R), a more stable species.

R-S• + R-S• → R-S-S-R

The efficiency of this process is influenced by the stability of the resulting thiyl radical and the bond dissociation energy of the S-H bond.

Antitubercular Activity:

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for novel antitubercular agents. Pyrimidine derivatives have shown promise in this area. While direct studies on the antitubercular mechanism of this compound are limited, research on analogous compounds provides valuable insights.

Derivatives of the structurally related 5,6,7,8-tetrahydrobenzo lab-chemicals.comnih.govthieno[2,3-d]pyrimidin-4-amine have been found to exhibit significant activity against non-replicating M. tuberculosis. nih.gov The proposed mechanism of action for some of these compounds is the inhibition of essential mycobacterial enzymes. One such target is L-Alanine dehydrogenase (AlaDH), an enzyme crucial for the synthesis of L-alanine, a key component of the bacterial cell wall. nih.govnih.gov Inhibition of AlaDH disrupts cell wall synthesis, leading to bacterial cell death.

Another potential target is pantothenate synthetase, an enzyme involved in the biosynthesis of pantothenic acid (Vitamin B5), which is essential for various metabolic processes in bacteria. nih.gov By inhibiting these vital enzymes, pyrimidine derivatives can effectively halt the growth and proliferation of M. tuberculosis.

Table 2: Potential Mechanistic Targets for Biological Activities

Biological ActivityPotential Mechanistic Target/PathwayKey Molecular Feature
AntioxidantHydrogen Atom Transfer (HAT) to neutralize free radicals.Thiol (-SH) group, Amino (-NH2) group.
AntitubercularInhibition of essential mycobacterial enzymes (e.g., L-Alanine dehydrogenase, Pantothenate synthetase).Pyrimidine core structure.

Biochemical Pathway Participation as Pyrimidine Derivatives

As a pyrimidine derivative, this compound has the potential to participate in various biochemical pathways, primarily by acting as an analogue of natural pyrimidine bases (uracil, cytosine, and thymine). These bases are fundamental components of nucleic acids (DNA and RNA) and are central to numerous metabolic processes.

The structural similarity of this compound to natural pyrimidines, particularly its tautomeric form 2-amino-6-methylpyrimidin-4-one (also known as 6-methylisocytosine), suggests that it could be recognized by enzymes involved in nucleotide metabolism. nih.gov This could lead to its incorporation into nucleic acids or its interaction with enzymes that synthesize or degrade nucleotides.

Potential points of interaction with biochemical pathways include:

Nucleic Acid Synthesis: The compound could be processed by salvage pathway enzymes, such as pyrimidine phosphoribosyltransferases, which convert free bases into nucleotides. If phosphorylated, it could potentially be incorporated into DNA or RNA, leading to mutations or chain termination.

Enzyme Inhibition: It may act as a competitive or allosteric inhibitor of enzymes in the de novo pyrimidine biosynthesis pathway, such as aspartate transcarbamoylase or dihydroorotase. This would disrupt the production of essential pyrimidine nucleotides.

Metabolic Precursor: The compound might serve as a precursor for the synthesis of other modified pyrimidines, which could have their own distinct biological activities.

The presence of the thiol group also opens up possibilities for unique biochemical interactions, such as the formation of disulfide bonds with cysteine residues in proteins, potentially altering their function. This is a common mechanism for the regulation of protein activity and signaling pathways. mdpi.com

Table 3: Potential Biochemical Roles of this compound as a Pyrimidine Derivative

Potential RoleAffected Biochemical PathwayPlausible Mechanism
Nucleobase AnalogueNucleic Acid Synthesis (DNA/RNA)Incorporation into nucleic acid chains, leading to disruption of replication or transcription.
Enzyme InhibitorDe Novo Pyrimidine BiosynthesisCompetitive or allosteric inhibition of key enzymes in the pathway.
Protein ModifierVarious cellular signaling pathwaysFormation of disulfide bonds with cysteine residues in proteins.

Applications in Materials Science Excluding Direct Physical Properties

Development of Optoelectronic Materials

The compound and its derivatives have been investigated for their potential in creating novel optoelectronic materials, which are crucial for technologies that interact with light.

Non-linear optical (NLO) materials are essential for applications in optical computing, data storage, and frequency conversion. Pyrimidine (B1678525) derivatives, including those synthesized from 2-Amino-6-methylpyrimidine-4-thiol, are being explored for their NLO properties. The arrangement of donor and acceptor groups within the molecule can lead to significant second-order NLO responses. Computational studies, such as Density Functional Theory (DFT), are often employed to predict and understand the NLO properties of these molecules by analyzing parameters like dipole moment, polarizability, and hyperpolarizability.

The inherent fluorescence of certain pyrimidine derivatives makes them suitable for use as fluorescent sensors. These sensors can detect the presence of specific ions or molecules by a change in their fluorescence intensity or wavelength. For instance, some pyrimidine-based compounds exhibit shifts in their emission spectra in the presence of different solvents, indicating their sensitivity to the chemical environment. mdpi.com This property is valuable for creating sensors that can monitor chemical reactions or detect environmental pollutants. mdpi.com

In the realm of polymer science, derivatives of this compound can act as co-initiators in photopolymerization processes. researchgate.net Photopolymerization is a method of curing resins and coatings using light, and co-initiators are used to enhance the efficiency of this process. The amino groups in these compounds can participate in electron transfer reactions with a photoinitiator, leading to the generation of radicals that initiate polymerization. researchgate.net The efficiency of this process can be influenced by the structure of the pyrimidine derivative. mdpi.com

Role in Functional Monomer Synthesis and Polymer Chemistry

This compound serves as a versatile building block for the synthesis of functional monomers. These monomers can then be polymerized to create polymers with specific, tailored properties. The thiol group is particularly reactive and allows for a variety of chemical modifications, enabling the introduction of different functional groups into the polymer structure. This approach has been used to create thiol-reactive (meth)acrylate monomers which can be polymerized via techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined polymers. rsc.org The resulting polymers can undergo further modifications, such as quantitative post-polymerization modification with thiols, to create materials with advanced functionalities. rsc.org

Potential in Corrosion Inhibition Studies

The pyrimidine scaffold, with its nitrogen and sulfur heteroatoms, makes this compound and its derivatives excellent candidates for corrosion inhibitors. These compounds can adsorb onto a metal surface, forming a protective layer that prevents contact with corrosive agents. academicjournals.orgresearchgate.net The effectiveness of these inhibitors is attributed to the presence of lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons in the pyrimidine ring, which facilitate strong adsorption onto the metal. academicjournals.org

Studies have shown that the inhibition efficiency of pyrimidine derivatives increases with concentration and is dependent on the molecular structure. researchgate.net Electrochemical techniques and theoretical calculations are used to evaluate their performance and understand the mechanism of inhibition. researchgate.net For example, research on a related compound, 2-Amino, 4-6-dimethylpyrimidine, demonstrated good inhibition performance for mild steel in an acidic medium, acting as a mixed-type inhibitor. researchgate.net The adsorption of these molecules on the metal surface is often a mix of physical and chemical interactions. researchgate.net

Table 1: Research Findings on Pyrimidine Derivatives in Corrosion Inhibition

Compound/Derivative ClassMetal/AlloyCorrosive MediumKey FindingsInhibition Efficiency
Pyrimidine derivativesIron-Inhibition efficiency increases with concentration; adsorption on the metal surface. academicjournals.org-
2-mercaptopyrimidine, 2,4-dimercaptopyrimidine, 2-mercapto-4-methylpyrimidineARMCO iron-Showed satisfactory action, reaching high efficiencies at elevated temperatures. academicjournals.org98% at 90°C
2-Amino, 4-6-dimethylpyrimidine (ADMP)Mild Steel0.5 M H₂SO₄Acts as a mixed-type inhibitor; adsorption follows Langmuir isotherm. researchgate.netUp to 87%
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)Low-carbon steel0.5 mol L⁻¹ HClInhibition efficiency increases with concentration; physically adsorbed on the steel surface. nih.govnih.govUp to 89% at 298 K

An in-depth exploration of this compound reveals a compound of significant interest in contemporary chemical and biomedical research. While its foundational properties are established, the future of this pyrimidine derivative is being shaped by innovative research aimed at refining its synthesis, expanding its applications, and deepening the understanding of its behavior at a molecular level. This article focuses exclusively on the emerging research areas and future directions concerning this specific compound.

Q & A

Basic Research Question

  • ¹H NMR : Peaks for the methyl group (δ ~2.3 ppm) and aromatic protons (δ ~6.5–8.0 ppm) confirm substitution patterns. The absence of a hydroxyl proton signal distinguishes it from analogous hydroxy-pyrimidines .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 156.0422) validates molecular formula (C₅H₇N₃S) and rules out impurities like oxidized disulfides .
    Advanced applications include 2D NMR (e.g., HSQC, HMBC) to map proton-carbon correlations and confirm regiochemistry .

What computational methods predict the electronic properties and reactivity of this compound?

Advanced Research Question
Density functional theory (DFT) calculations, such as those using the B3LYP functional, model the compound’s electron density distribution, HOMO-LUMO gaps, and nucleophilic sites (e.g., sulfur in the thiol group). These studies correlate with experimental reactivity, such as thiol-disulfide exchange kinetics . Solvent effects can be incorporated via polarizable continuum models (PCM) to simulate aqueous or organic environments .

How does the thiol group influence biological activity compared to hydroxy or amino analogs?

Advanced Research Question
The thiol group enhances metal-binding capacity (e.g., with Zn²⁺ or Fe³⁺ in enzyme active sites) and redox activity, which hydroxyl/amino analogs lack. For example, thiol-containing pyrimidines show stronger inhibition of metalloenzymes like thymidylate synthase . Comparative studies using isosteric replacement (e.g., substituting -SH with -OH) reveal differences in bioavailability and cytotoxicity .

How should researchers address contradictions in reported biological activities of structurally similar compounds?

Advanced Research Question

  • Methodological Review : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). Variations in solvent (DMSO vs. water) or concentration ranges may skew results .
  • Structural Validation : Confirm compound purity via melting point analysis and chromatographic techniques (HPLC) to rule out degradation products .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data and identify trends across studies .

What strategies stabilize this compound during storage and handling?

Basic Research Question

  • Storage : Under inert gas (Ar) at -20°C to prevent oxidation. Lyophilization improves long-term stability.
  • Handling : Use reducing agents (e.g., DTT, TCEP) in aqueous buffers to maintain thiol integrity. Avoid exposure to transition metals (e.g., Cu²⁺) that catalyze oxidation .

How can derivatization of this compound expand its application in drug discovery?

Advanced Research Question

  • Functionalization : Introduce alkyl/aryl groups at the thiol position via nucleophilic substitution or Michael addition to modulate lipophilicity and target affinity .
  • Prodrug Design : Convert the thiol to a protected disulfide or thioether to enhance membrane permeability, with intracellular glutathione triggering activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-methylpyrimidine-4-thiol
Reactant of Route 2
2-Amino-6-methylpyrimidine-4-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.